molecular formula C16H15N5O2 B14971706 N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine CAS No. 626216-43-1

N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine

Cat. No.: B14971706
CAS No.: 626216-43-1
M. Wt: 309.32 g/mol
InChI Key: QPVNMVKPYPYRQD-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is a complex organic compound that features a benzodioxole moiety and a triazolopyrimidine ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Triazolopyrimidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the triazolopyrimidine ring using amination reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at various positions on the triazolopyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

In the industrial sector, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine ring systems.

Uniqueness

N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is unique due to its combination of both benzodioxole and triazolopyrimidine structures, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

626216-43-1

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C16H15N5O2/c1-2-11-12(3-1)20-16-18-8-19-21(16)15(11)17-7-10-4-5-13-14(6-10)23-9-22-13/h4-6,8,17H,1-3,7,9H2

InChI Key

QPVNMVKPYPYRQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N3C(=NC=N3)N=C2C1)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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